Tebuconazole

概要

説明

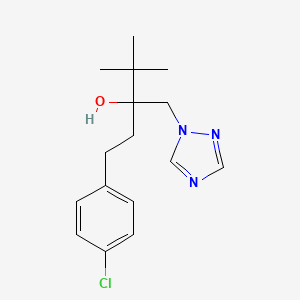

Tebuconazole is a triazole fungicide widely used in agriculture to control a variety of plant pathogenic fungi. It is known for its broad-spectrum activity and effectiveness in treating diseases such as rusts, smuts, bunt, powdery mildew, leaf spots, and blights . The chemical name of this compound is (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol .

準備方法

Synthetic Routes and Reaction Conditions: Tebuconazole is synthesized using p-chlorobenzaldehyde and pinacolone as initial raw materials. The process involves several steps:

Condensation Reaction: p-chlorobenzaldehyde and pinacolone undergo a condensation reaction to form 2-(4-chlorobenzene ethyl)-2-tertiary butyl ethylene oxide.

Hydrogenation Reaction: The product from the condensation reaction is then hydrogenated.

Epoxidation Reaction: The hydrogenated product undergoes epoxidation.

Ring-Opening Reaction: The epoxidized product reacts with triazole under the co-catalysis of organic amine and crown ether to form this compound.

Industrial Production Methods: The industrial production of this compound involves the use of a composite catalyst composed of organic amine and crown ether. This method significantly reduces isomer byproducts and improves the yield and purity of the final product .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, often catalyzed by cytochrome P450 enzymes.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, particularly involving its triazole ring.

Common Reagents and Conditions:

Reduction and Substitution: Various organic solvents and catalysts are used depending on the specific reaction conditions.

Major Products Formed: The major products formed from the metabolic reactions of this compound include several metabolites identified by gas chromatography-mass spectrometry and ultra-high performance liquid chromatography-tandem mass spectrometry .

科学的研究の応用

Effects on Soil Microbiota

Recent studies have highlighted the influence of tebuconazole on soil microbial communities. A significant investigation revealed that this compound application stimulates the proliferation of organotrophic bacteria and fungi while enhancing the activity of soil enzymes involved in nutrient cycling, such as those responsible for phosphorus, sulfur, and carbon metabolism. The study employed both standard and metagenomic methods to assess microbial diversity and enzyme activity, concluding that this compound does not significantly disrupt soil biological homeostasis or fertility when applied within recommended agricultural doses .

Key Findings:

- Increased Microbial Activity: this compound promotes the growth of beneficial bacteria and fungi.

- Soil Enzyme Activity: Enhanced activities of enzymes related to nutrient metabolism were observed.

- Microbial Diversity: The compound did not adversely affect overall microbial diversity at recommended doses.

Health Implications

This compound exposure has been linked to various health effects in both humans and animals. Research indicates that perinatal exposure to this compound can lead to neurological deficits in rats, although it does not significantly alter immunological or reproductive functions . In another case study, a man exhibited hepatotoxicity after exposure to this compound while handling barley seeds without protective gear. After discontinuation of exposure, his liver enzyme levels returned to normal within two weeks .

Health Impact Summary:

- Neurological Deficits: Observed in animal models following perinatal exposure.

- Hepatotoxicity: Documented case of liver damage due to occupational exposure.

- Reproductive Health Risks: Disruption of steroid hormone synthesis noted in animal studies .

Environmental Impact and Pest Management

This compound's role in pest management extends beyond traditional agricultural applications. It has been shown to suppress infections caused by certain microparasitic fungi in aquatic systems. In controlled experiments with Daphnia, this compound demonstrated fungistatic properties at ecologically relevant concentrations, effectively inhibiting the growth of Metschnikowia bicuspidata without affecting the host's health significantly .

Environmental Applications:

- Aquatic Pest Control: Effective against specific fungal infections in aquatic organisms.

- Disease Suppression: Potential use in managing disease spread in natural populations.

Table 1: Summary of Key Research Findings on this compound

作用機序

Tebuconazole acts by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. It is absorbed by plants and translocated to various parts, including leaves, stems, and roots. Once inside the plant, this compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis .

類似化合物との比較

- Difenoconazole

- Prochloraz

- Flutriafol

- Propiconazole

- Fluazinam

Comparison: Tebuconazole is unique in its broad-spectrum activity and effectiveness against a wide range of fungal pathogens. Unlike some other triazole fungicides, this compound has a longer half-life and is more effective in controlling resistant strains of fungi .

生物活性

Tebuconazole is a widely used systemic fungicide belonging to the triazole class, primarily utilized in agriculture for the control of various fungal diseases in crops. Its biological activity has been extensively studied, revealing significant effects on both target organisms and non-target species, including humans and soil microbiota. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on health, and environmental implications.

This compound functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to the disruption of cellular processes, ultimately resulting in fungal cell death. The compound's efficacy varies with environmental conditions such as temperature and moisture levels, which can influence its fungicidal activity against pathogens like Fusarium graminearum and Botrytis cinerea .

Health Implications

Research has indicated that this compound exposure can lead to various health issues, particularly hepatotoxicity. A notable case study involved a 48-year-old male who developed hepatitis after occupational exposure to this compound while handling barley seeds without protective gear. Laboratory tests revealed elevated liver enzymes upon admission, which normalized after avoiding further exposure .

Case Study: Hepatotoxicity

| Test | On Admission | Two Weeks After Avoiding this compound | Normal Ranges |

|---|---|---|---|

| WBC (per mm³) | 6720 | 8200 | 4500 to 10000 |

| Hb (g/dL) | 12.8 | 14.1 | Male: 13.5 to 17.5; Female: 12.0 to 15.5 |

| Platelets (per μL) | 202000 | 358000 | 150000 to 450000 |

| AST (IU/L) | 125 | 13 | Males: 6 to 34; Females: 8 to 40 |

| ALT (IU/L) | 220 | 17 | 7 to 56 |

| ALP (IU/L) | 511 | 240 | 44 to 147 |

This case illustrates the potential risks associated with this compound exposure and underscores the importance of protective measures during its application.

Effects on Soil Microbiota

This compound's impact extends beyond human health; it also affects soil microbiota. A study demonstrated that this compound application stimulates the proliferation of organotrophic bacteria and fungi while enhancing soil enzyme activities responsible for nutrient cycling . The research indicated that doses within good agricultural practices did not significantly disrupt soil biological homeostasis.

Soil Microbial Response

| Parameter | Control Soil | Soil Treated with this compound |

|---|---|---|

| Total Bacterial Count (OTUs) | X | Increased by up to 3.33% |

| Urease Activity (μg N/g soil/h) | X | No significant change |

| Dehydrogenase Activity (μg TPF/g soil/h) | X | Increased significantly |

This data suggests that while this compound has fungicidal properties, it may also enhance certain beneficial microbial populations in soil ecosystems.

Environmental Considerations

特性

IUPAC Name |

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMNMQRDXWABCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032113 | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline] | |

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 36 mg/L at pH 5-9, 20 °C | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C | |

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

107534-96-3, 80443-41-0 | |

| Record name | Tebuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107534-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebuconazole (unspecified) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080443410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107534963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-[2-(4-chlorophenyl)ethyl]-α-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/401ATW8TRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105 °C | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。